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Compound of Interest

Compound Name: N,N'-Diacryloylipiperazine

Cat. No.: B15546378

An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Crosslinking
Agent

N,N'-Diacryloylpiperazine (DAP), also known as 1,4-diacryloylpiperazine or piperazine
diacrylamide, is a symmetrical, difunctional monomer utilized primarily as a crosslinking agent
in the formation of hydrogels and polyacrylamide gels. Its unique piperazine core and terminal
acryloyl groups impart specific properties to the resulting polymer networks, making it a
valuable tool in various research and drug development applications. This technical guide
provides a comprehensive overview of N,N'-Diacryloylpiperazine, including its chemical and
physical properties, a detailed synthesis protocol, and in-depth methodologies for its key
applications in gel electrophoresis and as a component in drug delivery systems.

Core Chemical and Physical Properties

N,N'-Diacryloylpiperazine is a white to off-white solid with the chemical formula C10H14N20:2
and a molecular weight of 194.23 g/mol .[1] Its chemical structure features a central piperazine
ring with an acryloyl group attached to each nitrogen atom.
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Property Value Reference(s)
Molecular Formula C10H14N202 [1]
Molecular Weight 194.23 g/mol [1]
CAS Number 6342-17-2 [2]
Appearance White to off-white powder/solid  [1]
Melting Point 91.5-93.5°C [3]
Boiling Point 434.1 °C at 760 mmHg [1]
Density 1.1 g/cm3 [1]
Solubility Soluble in chloroform and 0]

methanol.

Synthesis of N,N'-Diacryloylpiperazine: An
Experimental Protocol

The synthesis of N,N'-Diacryloylpiperazine is typically achieved through the N-acylation of

piperazine with an acryloyl donor. A common and effective method involves the reaction of

piperazine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid

byproduct. While specific literature with a detailed step-by-step protocol for this exact

compound is not readily available, the following is a generalized, robust protocol based on

established chemical principles for the synthesis of N-substituted piperazines.

Materials:

Piperazine

Acryloyl chloride

Triethylamine (or another suitable non-nucleophilic base)

Saturated aqueous sodium bicarbonate solution

Anhydrous dichloromethane (DCM) or a similar inert solvent
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Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
Magnetic stirrer and stir bar

Ice bath

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a
dropping funnel, dissolve piperazine in anhydrous dichloromethane under an inert
atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath to 0 °C.

Addition of Base: Add triethylamine to the piperazine solution. The amount of triethylamine
should be at least two molar equivalents relative to the piperazine to neutralize the HCI that
will be generated.

Addition of Acryloyl Chloride: Slowly add a solution of acryloyl chloride (2 molar equivalents)
in anhydrous dichloromethane to the stirred piperazine solution via the dropping funnel.
Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for several hours to ensure the reaction goes to completion. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up:
o Quench the reaction by slowly adding water.

o Transfer the mixture to a separatory funnel and wash the organic layer sequentially with
saturated aqueous sodium bicarbonate solution and brine.

o Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium
sulfate.
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e Purification:

o Filter the drying agent and concentrate the organic solution under reduced pressure using
a rotary evaporator to obtain the crude product.

o The crude N,N'-Diacryloylpiperazine can be further purified by recrystallization from a
suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to
off-white solid.

Acryloyl Chloride v
Reaction Mixture |—> Quenching (Water) |—>| Extraction & Washing |—>| Drying |—> Purification |—> N,N'-Diacryloylpiperazine
A
Triethylamine

Click to download full resolution via product page

Synthetic workflow for N,N'-Diacryloylpiperazine.

Application in Polyacrylamide Gel Electrophoresis
(PAGE)

N,N'-Diacryloylpiperazine is an effective alternative to the commonly used crosslinker, N,N'-
methylenebisacrylamide (bis-acrylamide), in the preparation of polyacrylamide gels for
electrophoresis. Gels crosslinked with DAP have been reported to exhibit increased
mechanical strength and can lead to improved resolution and reduced background staining,
particularly with silver staining techniques.
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Experimental Protocol for Polyacrylamide Gel Preparation with DAP:

This protocol is adapted for the preparation of a standard SDS-PAGE gel. The concentrations
can be adjusted based on the specific requirements of the experiment.

Materials:

e Acrylamide

e N,N'-Diacryloylpiperazine (DAP)

e Tris base

e Sodium dodecyl sulfate (SDS)

o Ammonium persulfate (APS)

e N,N,N',N'-Tetramethylethylenediamine (TEMED)

e Deionized water

e Gel casting apparatus

Stock Solutions:

e 30% Acrylamide/DAP Solution (29:1 ratio): Dissolve 29 g of acrylamide and 1 g of N,N'-
Diacryloylpiperazine in deionized water to a final volume of 100 mL. Filter and store at 4 °C
in a dark bottle.

e 1.5 M Tris-HCI, pH 8.8: Dissolve 18.17 g of Tris base in approximately 80 mL of deionized
water. Adjust the pH to 8.8 with HCI and bring the final volume to 100 mL.

e 0.5 M Tris-HCI, pH 6.8: Dissolve 6.06 g of Tris base in approximately 80 mL of deionized
water. Adjust the pH to 6.8 with HCI and bring the final volume to 100 mL.

e 10% (w/v) SDS: Dissolve 10 g of SDS in deionized water to a final volume of 100 mL.
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e 10% (w/v) APS: Dissolve 0.1 g of APS in 1 mL of deionized water. Prepare this solution fresh
daily.

Gel Preparation (for one 10 mL gel):

Component Separating Gel (10%) Stacking Gel (4%)
30% Acrylamide/DAP 3.33mL 1.33mL
1.5 M Tris-HCI, pH 8.8 2.5 mL
0.5 M Tris-HCI, pH 6.8 - 2.5 mL
10% SDS 100 pL 100 pL
Deionized Water 4.0 mL 3.05 mL
10% APS 50 uL 50 pL
TEMED 5uL 10 puL
Procedure:

o Assemble Gel Cassette: Clean and assemble the gel casting plates according to the
manufacturer's instructions.

o Prepare Separating Gel: In a small beaker, combine the acrylamide/DAP solution, Tris-HCI
pH 8.8, SDS, and deionized water for the separating gel.

« Initiate Polymerization: Add the APS and TEMED to the separating gel solution and mix
gently but thoroughly. Immediately pour the solution into the gel cassette, leaving space for
the stacking gel.

» Overlay: Carefully overlay the separating gel with a thin layer of water or isopropanol to
ensure a flat surface.

o Polymerize: Allow the separating gel to polymerize for at least 30-60 minutes at room
temperature.
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Prepare Stacking Gel: In a separate beaker, combine the acrylamide/DAP solution, Tris-HCI
pH 6.8, SDS, and deionized water for the stacking gel.

Cast Stacking Gel: After the separating gel has polymerized, pour off the overlay. Add APS
and TEMED to the stacking gel solution, mix, and pour it on top of the separating gel.

Insert Comb: Immediately insert the comb into the stacking gel, being careful not to trap any
air bubbles.

Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes. The gel is
now ready for use in electrophoresis.
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Workflow for PAGE gel preparation with DAP.
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Application in Hydrogel-Based Drug Delivery
Systems

The ability of N,N'-Diacryloylpiperazine to form crosslinked polymer networks makes it a
candidate for the development of hydrogels for controlled drug delivery. The properties of the
hydrogel, such as swelling ratio, mechanical strength, and drug release kinetics, can be tuned
by varying the concentration of the monomer, the crosslinker (DAP), and the polymerization
conditions.

Experimental Protocol for DAP-Crosslinked Hydrogel for Drug Delivery:

This protocol describes the preparation of a simple hydrogel for in vitro drug loading and
release studies.

Materials:

A suitable hydrophilic monomer (e.g., N-isopropylacrylamide (NIPAM) for a
thermoresponsive hydrogel, or 2-hydroxyethyl methacrylate (HEMA))

¢ N,N'-Diacryloylpiperazine (DAP)

e A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or a redox initiator
system (e.g., APS and TEMED)

e Phosphate-buffered saline (PBS)

e A model drug (e.g., methylene blue, vitamin B12, or a specific therapeutic agent)
e UV lamp (if using a photoinitiator)

e Shaking incubator or water bath

Hydrogel Synthesis (Photopolymerization Method):

o Preparation of Pre-gel Solution: Dissolve the monomer (e.g., NIPAM) and the crosslinker
(DAP) in a suitable solvent (e.g., deionized water or a water/ethanol mixture). The molar ratio
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of monomer to crosslinker can be varied to control the crosslinking density. A typical starting
point is a 100:1 molar ratio.

» Addition of Photoinitiator: Add the photoinitiator (e.g., DMPA, typically 0.1-1.0 mol% relative
to the monomer) to the pre-gel solution and dissolve completely.

e Molding and Polymerization: Pour the pre-gel solution into a mold of the desired shape and
dimensions (e.g., between two glass plates with a spacer). Expose the solution to UV light
(e.g., 365 nm) for a specified time (typically 10-30 minutes) to initiate polymerization and
form the hydrogel.

Drug Loading (Equilibrium Swelling Method):

e Washing: Immerse the prepared hydrogel in a large volume of deionized water for 24-48
hours, with periodic water changes, to remove any unreacted monomers, crosslinker, and
initiator.

» Drying: Lyophilize or air-dry the washed hydrogel to a constant weight.

e Loading: Immerse the dried hydrogel in a concentrated solution of the model drug in a
suitable solvent (e.g., PBS) for a predetermined time (e.g., 48 hours) to allow the hydrogel to
swell and absorb the drug solution.

o Surface Cleaning: After loading, gently blot the surface of the hydrogel with a soft, lint-free
tissue to remove excess drug solution.

In Vitro Drug Release Study:

¢ Release Medium: Place the drug-loaded hydrogel into a known volume of release medium
(e.g., PBS at a specific pH and temperature, simulating physiological conditions).

o Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium
and replace it with an equal volume of fresh medium to maintain sink conditions.

» Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable
analytical method, such as UV-Vis spectrophotometry or high-performance liquid
chromatography (HPLC).
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o Data Analysis: Calculate the cumulative amount of drug released over time and plot the

release profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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